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Tetrakis(trimethylsiloxy)titanium

Nanoparticle Synthesis Thin Film Deposition Sol-Gel Processing

Tetrakis(trimethylsiloxy)titanium (TTMST, Ti(OSiMe3)4) is a titanium-based organometallic compound with the molecular formula C12H36O4Si4Ti and a molecular weight of 404.62 g/mol. It features a tetrahedral geometry around the titanium center with four trimethylsiloxy groups.

Molecular Formula C12H40O4Si4Ti
Molecular Weight 408.65 g/mol
CAS No. 15990-66-6
Cat. No. B1630701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(trimethylsiloxy)titanium
CAS15990-66-6
Molecular FormulaC12H40O4Si4Ti
Molecular Weight408.65 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Ti]
InChIInChI=1S/4C3H10OSi.Ti/c4*1-5(2,3)4;/h4*4H,1-3H3;
InChIKeyIQGRGQMXVZJUNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(trimethylsiloxy)titanium (CAS 15990-66-6) Properties and Procurement Overview


Tetrakis(trimethylsiloxy)titanium (TTMST, Ti(OSiMe3)4) is a titanium-based organometallic compound with the molecular formula C12H36O4Si4Ti and a molecular weight of 404.62 g/mol [1]. It features a tetrahedral geometry around the titanium center with four trimethylsiloxy groups [1]. The compound is a liquid with a boiling point of 110 °C (at 10 mmHg) and a density of 0.9 g/mL . Its hydrolytic sensitivity is rated 7, indicating it reacts slowly with moisture and water . TTMST serves as a key precursor and catalyst in applications including epoxidation reactions, thin film deposition, and the formation of superhydrophobic surfaces [2].

Why Tetrakis(trimethylsiloxy)titanium Cannot Be Directly Substituted by Common Titanium Precursors


Despite a shared titanium center, Tetrakis(trimethylsiloxy)titanium (TTMST) exhibits critical differences in reactivity, stability, and application-specific performance compared to titanium alkoxides like titanium isopropoxide (TTIP) or titanium tetrachloride (TiCl4) [1]. The trimethylsiloxy ligands confer a unique combination of properties: they moderate hydrolysis rates, influence Lewis acidity, and enable specific surface interactions . For instance, TTMST demonstrates superior performance in catalyzing the hydrolysis and polymerization of fluoroalkylsilanes (FAS) to achieve superhydrophobic surfaces, a role where other titanium catalysts are less effective [2]. Furthermore, its behavior in epoxidation differs fundamentally from TTIP, operating via a hydrogen-bond-assisted mechanism with tert-butyl hydroperoxide (TBHP) [3]. Direct substitution without rigorous validation would compromise experimental outcomes and product performance.

Quantitative Evidence for Tetrakis(trimethylsiloxy)titanium Differentiation vs. Comparators


Hydrolytic Stability Advantage over Titanium Tetrachloride (TiCl4) and Titanium Alkoxides

TTMST exhibits a hydrolytic sensitivity rating of 7 (reacts slowly with moisture/water) . In contrast, TiCl4 and common titanium alkoxides such as TTIP undergo rapid hydrolysis and condensation in aqueous solution, leading to uncontrolled particle size and morphology in nanoparticle synthesis [1]. This moderate hydrolysis rate of TTMST provides a more controlled reaction environment, enabling the preparation of more uniform TiO2/SiO2 nanoparticles via laser-induced oxidation [2].

Nanoparticle Synthesis Thin Film Deposition Sol-Gel Processing

Superhydrophobic Surface Performance: Catalyst for Fluoroalkylsilane Polymerization

TTMST, when used as a catalyst for the hydrolysis and polymerization of fluoroalkylsilane (FAS13), enables the formation of a superhydrophobic self-assembled monolayer (SAM) on cerium conversion coated AZ31 magnesium alloy. This treatment dramatically increases the water contact angle from 13° (untreated/coated surface) to 169°, indicating superhydrophobicity [1]. In contrast, the use of FAS alone without the TTMST catalyst does not achieve this level of performance.

Surface Modification Corrosion Protection Self-Assembled Monolayers

Enhanced Chemical Stability of TTMST-Catalyzed Superhydrophobic Coatings

Superhydrophobic surfaces prepared using TTMST as a catalyst for fluoroalkylsilane (FAS) deposition on CeO2-coated magnesium alloy demonstrate high chemical stability across a wide pH range. After 24-hour immersion, the average static water contact angles remained at 139.7° ± 2° (pH 4), 140.0° ± 2° (pH 7), and 145.7° ± 2° (pH 10) [1]. Furthermore, the surfaces maintained contact angles greater than 142° after immersion in solutions ranging from pH 1 to 14 [1]. This level of pH stability is a direct consequence of the TTMST-catalyzed FAS film formation.

Corrosion Resistance Chemical Stability Protective Coatings

Epoxidation Catalyst Mechanism: Distinct Hydrogen-Bond-Assisted Activation vs. Titanium Isopropoxide

TTMST functions as a highly active homogeneous catalyst for the epoxidation of various olefins [1]. Its isolated Ti center structure resembles the active sites in heterogeneous Ti-Si epoxidation catalysts [1]. Unlike titanium isopropoxide (TTIP), which operates via the Sharpless epoxidation mechanism involving the formation of a chiral titanium-tartrate complex, TTMST activates the oxidant tert-butyl hydroperoxide (TBHP) through a hydrogen-bond-assisted mechanism . Spectroscopic and computational studies confirm that up to four TBHP molecules can form hydrogen bonds with TTMST, increasing the electrophilicity of the O-O bond and thereby enhancing catalytic activity .

Epoxidation Catalysis Olefin Oxidation Reaction Mechanisms

Physical Property Comparison: Boiling Point and Density vs. Common Titanium Precursors

The physical properties of TTMST differ significantly from other common titanium precursors. TTMST has a boiling point of 110 °C (at 10 mmHg) and a density of 0.90 g/mL [1]. In contrast, titanium isopropoxide (TTIP) has a boiling point of 232 °C and a density of 0.96 g/mL , while titanium tetrachloride (TiCl4) has a boiling point of 136.4 °C and a density of 1.73 g/mL . These differences in volatility and density are critical for applications such as chemical vapor deposition (CVD), where precursor transport and vapor pressure directly influence film growth rates and uniformity.

Material Science Precursor Handling Physical Properties

Shelf Life and Storage Stability Data for Procurement Planning

For procurement and inventory planning, TTMST demonstrates defined shelf life under specific storage conditions. When stored at -20°C in a dry, dark, and sealed environment, the shelf life is reported as up to 2 years . Another vendor indicates that stock solutions stored at -80°C should be used within 6 months, while those at -20°C should be used within 1 month [1]. These data provide a quantifiable basis for estimating usage and minimizing waste, in contrast to more hydrolytically unstable titanium precursors that may degrade more rapidly under similar conditions.

Chemical Inventory Management Stability Procurement

High-Impact Application Scenarios for Tetrakis(trimethylsiloxy)titanium Based on Quantitative Evidence


Fabrication of Chemically Stable Superhydrophobic Coatings on Metals

TTMST is the catalyst of choice for creating superhydrophobic self-assembled monolayers (SAMs) on metal alloys. When used with fluoroalkylsilanes (FAS13), it increases the water contact angle on cerium conversion coated magnesium from 13° to 169° [1]. The resulting coatings maintain contact angles >139° even after 24-hour immersion in solutions of pH 4, 7, and 10, and >142° across pH 1-14 [2]. This makes TTMST essential for corrosion protection applications on magnesium alloys used in aerospace and automotive industries.

Controlled Synthesis of TiO2/SiO2 Nanoparticles via Laser-Induced Oxidation

TTMST's slow hydrolysis rate (sensitivity rating 7) enables controlled synthesis of TiO2/SiO2 nanoparticles via UV laser-induced oxidation, avoiding the rapid and uncontrolled condensation seen with TiCl4 or TTIP [1]. This controlled reactivity is critical for producing nanoparticles with uniform size and morphology, which are required for advanced optical coatings, catalyst supports, and functional nanocomposites.

Homogeneous Epoxidation Catalysis with a Defined Hydrogen-Bonding Mechanism

Researchers investigating alternative epoxidation mechanisms select TTMST for its unique hydrogen-bond-assisted activation of TBHP [1]. Its isolated Ti center and ability to form hydrogen bonds with up to four oxidant molecules provide a distinct mechanistic pathway compared to the Sharpless epoxidation system using titanium isopropoxide (TTIP) [2]. This makes TTMST a valuable tool for mechanistic studies and for developing new catalytic processes with potentially different substrate scopes.

Low-Temperature Precursor for Titanium-Containing Thin Films

With a boiling point of 110 °C (at 10 mmHg) and a density of 0.90 g/mL, TTMST is a suitable precursor for low-temperature chemical vapor deposition (CVD) of titanium-containing thin films [1]. Its lower volatility compared to TiCl4 (BP 136.4 °C) and significantly lower boiling point than TTIP (BP 232 °C) [2] allows for deposition on temperature-sensitive substrates like polymers or flexible electronics, where other precursors would cause thermal damage.

Technical Documentation Hub

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